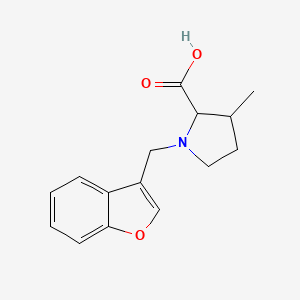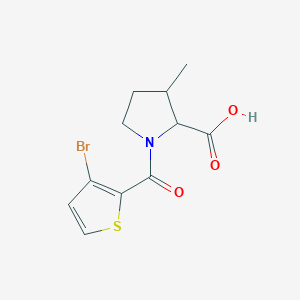
1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid, also known as BMPC, is a novel compound that has attracted attention in the scientific community due to its potential applications in drug discovery and development. BMPC is a pyrrolidine derivative that contains a benzofuran moiety and a carboxylic acid group. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.
Mechanism of Action
1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid inhibits the activity of DPP-4 by binding to the active site of the enzyme and preventing the cleavage of incretin hormones, which are involved in the regulation of blood glucose levels. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid inhibits the activity of MAO-B by binding to the active site of the enzyme and preventing the metabolism of neurotransmitters, which are involved in the regulation of mood, cognition, and behavior. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid binds to GPR55 by interacting with the transmembrane domains of the receptor and modulating its signaling pathways, which are involved in the regulation of pain, inflammation, and cancer.
Biochemical and Physiological Effects:
1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has been shown to increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce blood glucose levels. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has also been shown to increase the levels of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which regulate mood, cognition, and behavior. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid can be synthesized using various methods, and its purity can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has low toxicity in animal studies, and its safety profile in humans needs to be further investigated. However, 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has some limitations for lab experiments, including its limited solubility in water and its potential instability under certain conditions. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but its solubility in water is limited. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid can also undergo hydrolysis and oxidation under certain conditions, which can affect its potency and stability.
Future Directions
1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has several future directions for research, including its potential applications in the treatment of diabetes, neurodegenerative diseases, pain, inflammation, and cancer. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid can be further optimized for its potency, selectivity, and pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid can also be formulated into different dosage forms, such as tablets, capsules, and injections, for its clinical use. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid can be further investigated for its safety and efficacy in human clinical trials, and its potential drug interactions and side effects need to be carefully monitored. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid can also be used as a tool compound to investigate the biological functions of DPP-4, MAO-B, and GPR55, and to discover new drug targets and therapeutic strategies.
Synthesis Methods
1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has been synthesized using various methods, including the Mannich reaction, the Strecker reaction, and the Kabachnik-Fields reaction. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone or enolizable compound to form a beta-amino carbonyl compound. The Strecker reaction involves the condensation of an aldehyde or ketone with ammonia and hydrogen cyanide to form an alpha-amino nitrile, which is then hydrolyzed to form an alpha-amino acid. The Kabachnik-Fields reaction involves the condensation of an aldehyde or ketone with an amine and a phosphonate to form an alpha-aminophosphonate.
Scientific Research Applications
1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has potential applications in drug discovery and development due to its ability to modulate various biological targets. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has also been shown to inhibit the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the metabolism of neurotransmitters. In addition, 1-(1-Benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid has been shown to bind to the G protein-coupled receptor 55 (GPR55), which is involved in the regulation of pain, inflammation, and cancer.
properties
IUPAC Name |
1-(1-benzofuran-3-ylmethyl)-3-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-6-7-16(14(10)15(17)18)8-11-9-19-13-5-3-2-4-12(11)13/h2-5,9-10,14H,6-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSIWVOWEBVYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)CC2=COC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzofuran-2-yl-[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]methanone](/img/structure/B6627968.png)
![N-[(4-bromothiophen-2-yl)methyl]-5-hydroxy-N-methyl-2-nitrobenzamide](/img/structure/B6627983.png)
![4-fluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-3-nitrobenzenesulfonamide](/img/structure/B6627990.png)
![4-Methyl-3-[2-(methylcarbamoyl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylic acid](/img/structure/B6627995.png)


![4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B6628023.png)
![[3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B6628038.png)
![2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628051.png)
![3-[1-(3-Ethyl-1-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6628058.png)

![N-[2-(3-cyanophenoxy)phenyl]acetamide](/img/structure/B6628063.png)

![4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole](/img/structure/B6628080.png)